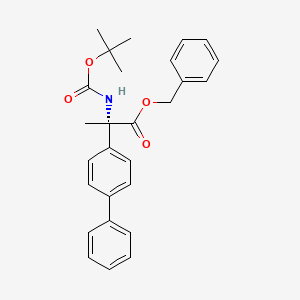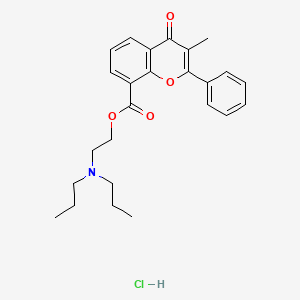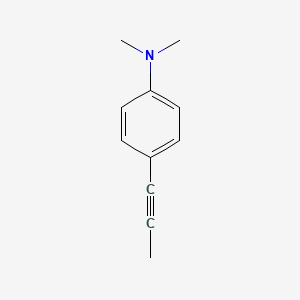
(S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate is a complex organic compound that belongs to the class of esters. Esters are characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This compound is particularly interesting due to its unique structure, which includes a benzyl group, a biphenyl moiety, and a Boc-protected amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate typically involves multiple steps. One common method starts with the commercially available ethyl (S)-lactate. The α-hydroxy ester is converted in the first step to ethyl (S)-2-(benzyloxy)propionate by O-benzylation . This intermediate is then subjected to further reactions to introduce the biphenyl and Boc-protected amino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate can undergo various types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of complex organic molecules for various industrial applications
Mécanisme D'action
The mechanism of action of Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with various biological molecules. The biphenyl moiety provides structural rigidity, which can influence the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl propionate: Similar ester structure but lacks the biphenyl and Boc-protected amino groups.
Ethyl acetate: A simpler ester with different functional groups.
Methyl butyrate: Another ester with a different alkyl group.
Uniqueness
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate is unique due to its combination of a benzyl group, a biphenyl moiety, and a Boc-protected amino group
Propriétés
Formule moléculaire |
C27H29NO4 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C27H29NO4/c1-26(2,3)32-25(30)28-27(4,24(29)31-19-20-11-7-5-8-12-20)23-17-15-22(16-18-23)21-13-9-6-10-14-21/h5-18H,19H2,1-4H3,(H,28,30)/t27-/m0/s1 |
Clé InChI |
YXKIXFLUGAVMPW-MHZLTWQESA-N |
SMILES isomérique |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)


![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)


![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)

![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)


